2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2-oxopyrrolidin-1-yl substituent on the phenyl ring and a 4-chlorophenyl group attached to the acetamide backbone. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting neurological or metabolic disorders, given the prevalence of pyrrolidone-based pharmacophores in anticonvulsant and nootropic agents .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLTHJFUXGRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2-Oxopyrrolidinyl Intermediate
The 2-oxopyrrolidinyl group is synthesized via cyclocondensation of γ-aminobutyric acid derivatives. A representative protocol involves:
- Reacting 4-amino-3-methylbenzoic acid with γ-butyrolactam in the presence of trimethyl bromosilane and triethylamine in toluene at 60–80°C.
- The reaction proceeds via silylation of the lactam nitrogen, followed by nucleophilic attack of the aniline to form the 2-oxopyrrolidin-1-yl-substituted aniline intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Trimethyl bromosilane |
| Temperature | 60–80°C |
| Yield | 50–65% |
Acylation with 2-(4-Chlorophenyl)acetyl Chloride
The intermediate is acylated using 2-(4-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:
- Dissolve 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) with aqueous NaOH.
- Add 2-(4-chlorophenyl)acetyl chloride dropwise at 0°C, stir for 2 h, and extract the product.
Characterization Data
- 1H NMR (CDCl3): δ 7.25–7.40 (m, 4H, ArH), 4.21 (s, 2H, –CH2–CO–), 3.82 (t, 2H, pyrrolidinone N–CH2), 2.45 (s, 3H, –CH3).
- HPLC Purity: >98%.
Alkylation/Acylation of Pre-Functionalized Anilines
Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)aniline
An alternative route alkylates 3-methyl-4-nitroaniline with ethyl 2-oxopyrrolidine-1-carboxylate, followed by nitro reduction:
- Heat 3-methyl-4-nitroaniline with ethyl 2-oxopyrrolidine-1-carboxylate in dry acetone with K2CO3/KI at 60°C for 24 h.
- Reduce the nitro group using H2/Pd-C in ethanol to yield the aniline derivative.
Optimization Insights
Acylation with 2-(4-Chlorophenyl)acetic Acid
Couple the aniline with 2-(4-chlorophenyl)acetic acid using EDCl/HOBt in DMF:
- Stir equimolar amounts of acid and aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) at room temperature for 12 h.
Yield Improvement Strategies
- Excess Reagent: 1.2 equiv. of EDCl increases conversion to >85%.
- Workup: Extract with ethyl acetate and purify via silica gel chromatography (DCM:MeOH = 9:1).
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Physicochemical Properties
- Solubility: The target compound’s solubility is likely lower than piperazine analogs (due to the non-basic pyrrolidone) but higher than oxadiazole derivatives () .
- Melting Points : Pyrrolidone-containing compounds (e.g., ) typically exhibit melting points between 473–475 K, similar to the dichlorophenyl analog in .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C23H25ClN2O2
- Molecular Weight: 396.9 g/mol
- CAS Number: 1207019-54-2
- Structure: Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Inhibition of Enzymes: The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It potentially interacts with receptors that regulate cellular responses, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against lung cancer cells (A549). The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Study Findings:
A study indicated that certain 5-oxopyrrolidine derivatives reduced A549 viability significantly, suggesting a structure-dependent enhancement in anticancer activity with specific substitutions (e.g., 4-chlorophenyl) .
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated. Research on similar compounds indicates:
- Broad-Spectrum Activity: Some derivatives exhibit activity against multidrug-resistant strains, including Staphylococcus aureus.
Research Data:
A compound structurally similar to our target showed promising results against resistant strains, highlighting the potential for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a comparative study involving various derivatives of pyrrolidine compounds:
- Objective: To evaluate the anticancer efficacy against A549 cells.
- Methodology: MTT assay was employed to assess cell viability post-treatment.
Results:
The study found that compounds with specific substituents (like 4-chlorophenyl) significantly reduced cell viability compared to controls. For instance, one derivative reduced viability to 64%, indicating strong anticancer potential .
Case Study 2: Antimicrobial Assessment
A different study focused on the antimicrobial properties of related compounds:
- Pathogens Tested: Various Gram-positive and Gram-negative bacteria.
Findings:
While some compounds exhibited no activity against Gram-negative pathogens, notable efficacy was observed against Gram-positive strains, suggesting a selective targeting mechanism .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O2 |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1207019-54-2 |
| Anticancer Activity (A549) | Reduced viability to 64% |
| Antimicrobial Activity | Effective against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
